![molecular formula C5H8N2O4 B054247 2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid CAS No. 125160-36-3](/img/structure/B54247.png)
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid, also known as oxaloacetohydroxamate (OAHA), is a synthetic compound that has been widely studied in the field of biochemistry and pharmacology. This compound has been found to have a variety of potential applications in scientific research, particularly in the study of enzymes and their mechanisms of action. In
Scientific Research Applications
OAHA has been found to have a variety of potential applications in scientific research. One of the most significant applications of OAHA is in the study of enzymes and their mechanisms of action. OAHA is a potent inhibitor of a number of enzymes, including urease, arginase, and aspartate transcarbamylase. By inhibiting these enzymes, OAHA can be used to study their roles in various biochemical processes.
Mechanism of Action
The mechanism of action of OAHA is based on its ability to inhibit the activity of enzymes. OAHA binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can be reversible or irreversible, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
OAHA has a variety of biochemical and physiological effects, depending on the specific enzyme being inhibited. For example, inhibition of urease can lead to a decrease in ammonia production, while inhibition of aspartate transcarbamylase can lead to a decrease in pyrimidine synthesis. These effects can be used to study the roles of these enzymes in various biochemical processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using OAHA in lab experiments is its potency as an enzyme inhibitor. OAHA is able to inhibit a variety of enzymes at low concentrations, making it a valuable tool for studying enzyme function. However, there are also limitations to using OAHA in lab experiments. For example, OAHA can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on OAHA. One potential area of study is the development of new OAHA analogs that are more potent or selective inhibitors of specific enzymes. Another area of research is the use of OAHA in drug discovery, as it has been found to be effective against a variety of pathogens. Additionally, OAHA could be used in the development of new diagnostic tools for diseases that involve enzyme dysfunction.
Synthesis Methods
OAHA is synthesized through the reaction of hydroxylamine with oxaloacetic acid. This reaction produces a product that is then purified through a series of chromatographic techniques. The resulting compound is a white powder that is soluble in water and has a melting point of approximately 200°C.
properties
CAS RN |
125160-36-3 |
|---|---|
Product Name |
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid |
Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid |
InChI |
InChI=1S/C5H8N2O4/c1-3(7-11)5(10)6-2-4(8)9/h11H,2H2,1H3,(H,6,10)(H,8,9)/b7-3+ |
InChI Key |
XFGJGGZAHMFYOF-XVNBXDOJSA-N |
Isomeric SMILES |
C/C(=N\O)/C(=O)NCC(=O)O |
SMILES |
CC(=NO)C(=O)NCC(=O)O |
Canonical SMILES |
CC(=NO)C(=O)NCC(=O)O |
synonyms |
Glycine, N-[2-[(E)-hydroxyimino]-1-oxopropyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)
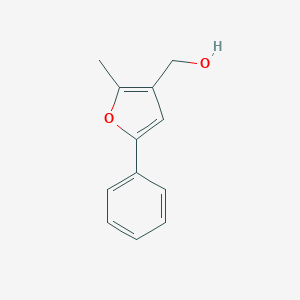

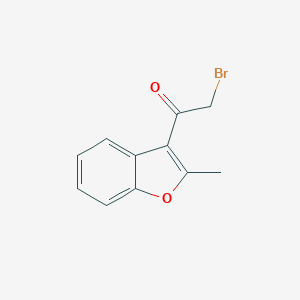

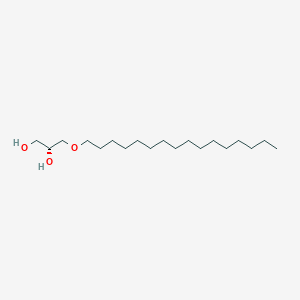
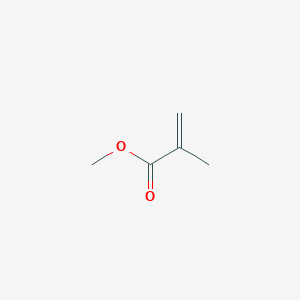
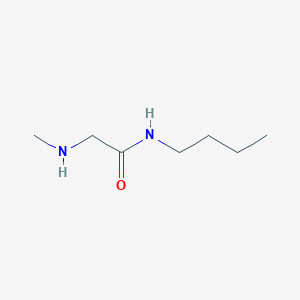
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)



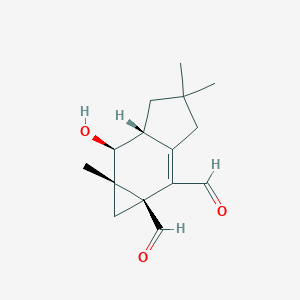
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)